1-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Descripción
The compound 1-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by:
- A triazolo[4,3-a]quinazoline core with a 4,5-dihydro configuration.
- 4-propyl and 5-oxo substituents on the heterocyclic ring.
- An N-isobutyl carboxamide group at position 6.
- A thioether linkage at position 1, connected to a 2-oxoethyl group bearing a 4-ethylphenylamino moiety.
Propiedades
IUPAC Name |
1-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O3S/c1-5-13-32-25(36)21-12-9-19(24(35)28-15-17(3)4)14-22(21)33-26(32)30-31-27(33)37-16-23(34)29-20-10-7-18(6-2)8-11-20/h7-12,14,17H,5-6,13,15-16H2,1-4H3,(H,28,35)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGAKPZUIBDWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
Structure and Properties
The structure of the compound can be broken down into several functional groups that contribute to its biological activity. It features a triazole ring, which is known for its role in various pharmacological effects, and a carboxamide moiety that may influence solubility and binding affinity.
Molecular Structure
| Component | Description |
|---|---|
| Triazole Ring | Contributes to bioactivity and binding interactions |
| Carboxamide Group | Enhances solubility and pharmacokinetic properties |
| Ethylphenyl Group | Potentially enhances lipophilicity |
| Thioether Linkage | May play a role in enzyme inhibition mechanisms |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially providing therapeutic benefits in conditions such as cancer or metabolic disorders.
- Receptor Modulation : There is evidence suggesting that the compound may interact with various receptors, influencing signaling pathways critical for cellular responses. This modulation can affect processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of similar triazole compounds exhibited significant anticancer activity by inducing apoptosis in cancer cells through caspase activation . The compound's structure suggests it may share similar mechanisms.
- Antimicrobial Efficacy : Research has shown that related compounds with similar functional groups demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with triazole rings have been noted to have IC50 values in the low micromolar range against various bacterial strains .
- Toxicological Studies : Safety assessments are crucial for any new pharmaceutical candidate. Toxicological evaluations have indicated low cytotoxicity at therapeutic concentrations, which is promising for further development .
Comparative Analysis
To better understand the potential of this compound, a comparison with other known bioactive compounds can be insightful:
Comparación Con Compuestos Similares
Core Modifications and Substituent Variations
The triazoloquinazoline core is shared among analogs, but substituent variations significantly alter properties (Table 1):
Key Observations:
- The N-isobutyl carboxamide at position 8 differentiates it from ester or hydrazide derivatives, likely affecting hydrogen-bonding capacity and metabolic stability .
- The 4-ethylphenylamino-thioether moiety is unique, suggesting tailored receptor interactions absent in hydrazide or thiazole-containing analogs .
Physicochemical Properties
Analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
